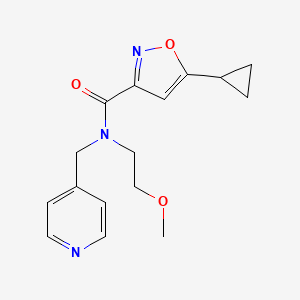
5-cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. It is being studied for its potential use in cancer immunotherapy.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing various heterocyclic compounds, including isoxazoles and pyrazoles, which are structurally related to the chemical compound . These methodologies often involve reactions such as cycloaddition, nucleophilic substitution, and condensation, providing foundational knowledge for synthesizing a wide range of structurally complex and biologically active molecules (Hassan et al., 2014) (Sobenina et al., 2005).
Biological Activities
Compounds with isoxazole rings have been investigated for their diverse biological activities. This includes studies on cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy (Hassan et al., 2015). Additionally, the antimicrobial and antitumor properties of novel heterocyclic compounds have been evaluated, suggesting their use as therapeutic agents against various bacterial, fungal, and cancerous diseases (Khalifa et al., 2015).
Antiallergic and Anti-inflammatory Applications
Research has also focused on the synthesis of compounds for antiallergic and anti-inflammatory purposes. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have shown significant antiallergic activity, comparable to established medications, highlighting their potential in treating allergic reactions (Nohara et al., 1985).
Advanced Material Applications
Beyond pharmaceutical applications, heterocyclic compounds featuring isoxazole rings have been utilized in the development of novel materials, such as dyes for polyester fibers. These materials exhibit unique color characteristics and fastness properties, alongside biological activities that make them suitable for sterile or bioactive textile applications (Khalifa et al., 2015).
properties
IUPAC Name |
5-cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-9-8-19(11-12-4-6-17-7-5-12)16(20)14-10-15(22-18-14)13-2-3-13/h4-7,10,13H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCGZOQQYTUHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluoro-phenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2708546.png)
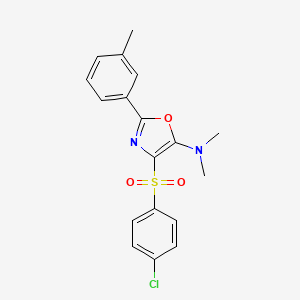
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine](/img/structure/B2708549.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2708550.png)
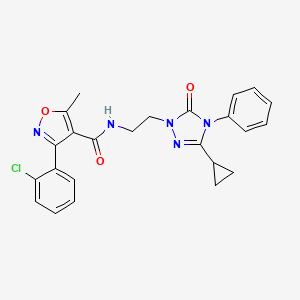

![2-Oxo-2-phenylethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2708556.png)
![5-Bromo-2-(difluoromethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2708558.png)
![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2708561.png)
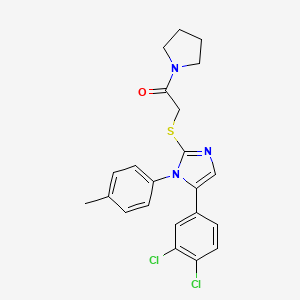

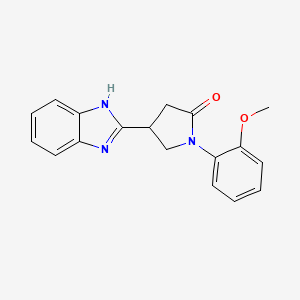
![1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2708567.png)
![N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B2708568.png)